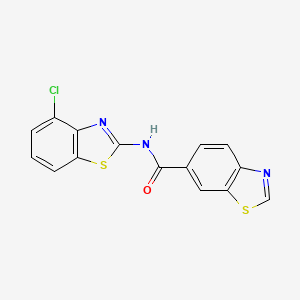

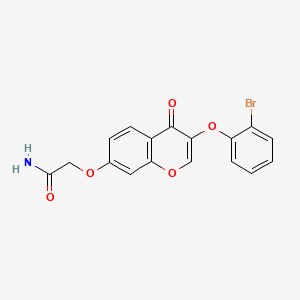

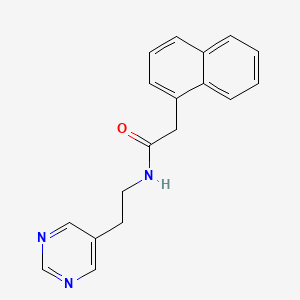

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is likely a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in the field of pharmaceuticals and dyes .

Chemical Reactions Analysis

Benzothiazoles are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The presence of the chlorine atom and the carboxamide group in the compound could potentially influence its reactivity.Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Recent research has highlighted the synthesis of new benzothiazole derivatives with significant anti-tubercular properties . These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and could lead to the development of new anti-TB drugs.

Quorum Sensing Inhibition

Benzothiazole derivatives have been studied for their ability to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a communication system that bacteria use to regulate gene expression in response to population density, affecting pathogenic behaviors such as biofilm formation and virulence factor production.

Anticancer Properties

Some benzothiazole compounds have demonstrated potential as anticancer agents. They have been evaluated for their cytotoxicity against various human cancer cell lines, indicating that they could be developed into novel chemotherapeutic drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives, including benzothiazoles, are known for their broad spectrum of biological activities. They have been found to be effective against bacterial strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains such as Aspergillus niger and Fusarium oxisporum .

Multi-Targeted Bioactive Molecule

Benzothiazole derivatives can act as multi-targeted bioactive molecules, interacting with various biological targets and pathways. This multi-targeted approach can be beneficial in the treatment of complex diseases where a single-target drug might not be sufficient .

Development of Hybrid Molecules

The structural flexibility of benzothiazole allows for the development of hybrid molecules that combine the benzothiazole moiety with other pharmacophores. This strategy can lead to the creation of compounds with enhanced biological activity and improved pharmacokinetic properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKCIJCBTYWWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)

![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)